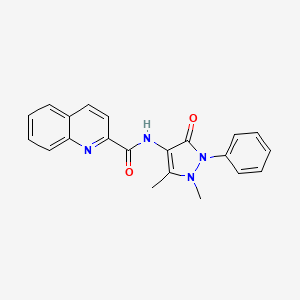![molecular formula C14H19BrN2O3S B6133502 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide involves the inhibition of specific enzymes and pathways. This compound inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. This compound also inhibits the activity of the enzyme glycine transporter 1 (GlyT1), which is involved in the regulation of glycine neurotransmission. By inhibiting these enzymes, this compound modulates various biological pathways and has potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase glycine levels in the brain, which can have neuroprotective effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which can have potential benefits for diabetes and metabolic disorders. Moreover, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency. This compound has been shown to have promising effects on various biological pathways, making it a versatile tool for research. However, this compound also has limitations. It has low solubility in water, which can make it challenging to use in certain experiments. Moreover, this compound has not been extensively studied in vivo, and its potential side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide. One potential area of research is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the investigation of this compound's effects on other biological pathways and diseases. This compound has shown promising effects on cancer, neurodegenerative diseases, and inflammation, but its potential applications in other areas, such as cardiovascular disease, are not fully understood. Moreover, further research is needed to understand the in vivo effects of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide involves a multistep process that includes the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form N-(4-bromobenzenesulfonyl)cyclohexylamine. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(4-bromobenzenesulfonyl)cyclohexylglycine. Finally, the tert-butoxycarbonyl group is removed to yield this compound.
Aplicaciones Científicas De Investigación
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide has been studied extensively for its potential applications in various scientific research areas. It has been shown to have promising effects on cancer research, neurodegenerative diseases, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c15-11-6-8-13(9-7-11)21(19,20)16-10-14(18)17-12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQCBXSJQVMDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)
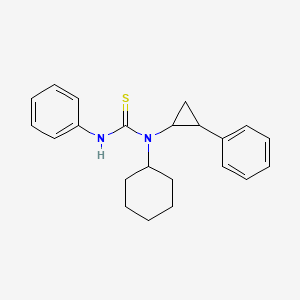
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)
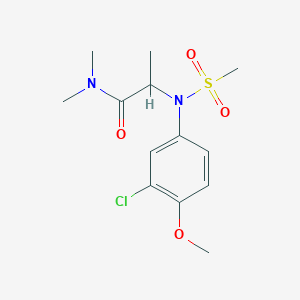
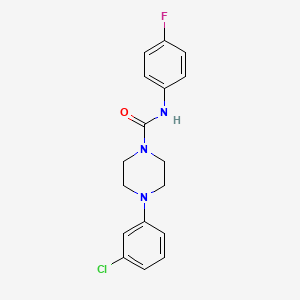
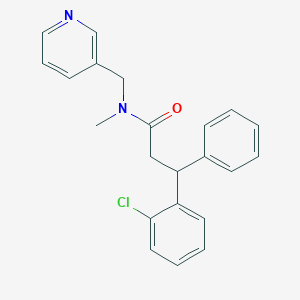
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
![(2-furylmethyl)({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B6133486.png)
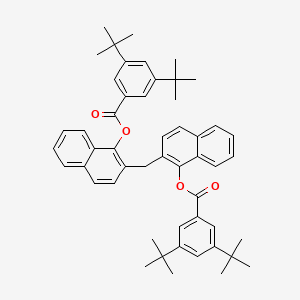
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)
